molecular formula C13H10ClN3O3 B12670289 5-((4-Amino-2-chlorophenyl)azo)salicylic acid CAS No. 85720-88-3

5-((4-Amino-2-chlorophenyl)azo)salicylic acid

Cat. No.: B12670289
CAS No.: 85720-88-3
M. Wt: 291.69 g/mol
InChI Key: GMBLZWHNZWDEEJ-UHFFFAOYSA-N
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Description

5-((4-Amino-2-chlorophenyl)azo)salicylic acid is an azo dye derivative characterized by the presence of an azo group (-N=N-) linking a 4-amino-2-chlorophenyl group to a salicylic acid moiety. Azo dyes are significant due to their vibrant colors and diverse applications in various industries, including textiles, printing, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with salicylic acid in an alkaline medium to yield the final azo compound .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-((4-Amino-2-chlorophenyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((4-Amino-2-chlorophenyl)azo)salicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-Amino-2-chlorophenyl)azo)salicylic acid involves its interaction with biological molecules through the azo group. The compound can undergo reduction in the body to release active amines, which then interact with cellular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Amino-2-chlorophenyl)azo)salicylic acid is unique due to its specific azo linkage and the presence of both amino and chloro substituents on the aromatic ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

85720-88-3

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

5-[(4-amino-2-chlorophenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H10ClN3O3/c14-10-5-7(15)1-3-11(10)17-16-8-2-4-12(18)9(6-8)13(19)20/h1-6,18H,15H2,(H,19,20)

InChI Key

GMBLZWHNZWDEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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